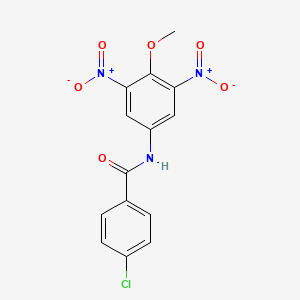
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Übersicht
Beschreibung
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, also known as Cetuximab, is a monoclonal antibody used for cancer treatment. It was first approved by the United States Food and Drug Administration (FDA) in 2004 for the treatment of colorectal cancer and later for the treatment of head and neck cancer.
Wirkmechanismus
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one binds to the extracellular domain of EGFR, preventing the binding of ligands such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-alpha). This blocks the activation of the EGFR signaling pathway, which is involved in cell proliferation, survival, and migration. 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one also induces antibody-dependent cellular cytotoxicity (ADCC), in which immune cells such as natural killer cells and macrophages recognize and destroy cancer cells that are bound to 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Biochemical and Physiological Effects:
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to have several biochemical and physiological effects. It inhibits the EGFR signaling pathway, leading to decreased cell proliferation and increased apoptosis. It also induces ADCC, leading to the destruction of cancer cells. 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to have a favorable safety profile, with few serious adverse events reported.
Vorteile Und Einschränkungen Für Laborexperimente
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several advantages for lab experiments. It is a well-characterized monoclonal antibody with a known mechanism of action. It has been extensively studied in preclinical and clinical trials, providing a wealth of data for researchers. However, 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is expensive and may not be readily available for all research groups. Additionally, 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is specific to EGFR and may not be effective against cancers that do not overexpress this receptor.
Zukünftige Richtungen
For research on 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one include the development of combination therapies, identification of biomarkers, and more research on the long-term effects and optimal dosing and scheduling of treatment.
Wissenschaftliche Forschungsanwendungen
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been extensively studied for its efficacy in cancer treatment. It has been shown to inhibit the growth of cancer cells by binding to the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one blocks the EGFR signaling pathway, leading to decreased cell proliferation and increased apoptosis.
Eigenschaften
IUPAC Name |
9-(2-chloroethyl)-6-cyclohexyl-3,4-dihydro-2H-carbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-11-12-22-18-10-9-15(14-5-2-1-3-6-14)13-17(18)16-7-4-8-19(23)20(16)22/h9-10,13-14H,1-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSTYDJGHKEIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N(C4=C3CCCC4=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B4330243.png)
amino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4330255.png)


![ethyl 1-{[3-(ethoxycarbonyl)-5-methoxy-1-benzofuran-2-yl]methyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B4330284.png)
![ethyl 1-[(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B4330300.png)
![ethyl 1-[(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B4330303.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4330311.png)
![N-(3,5-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4330313.png)
![2-(2'-amino-3'-cyano-6'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indole-3,4'-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-phenylacetamide](/img/structure/B4330333.png)
![3-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4330335.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4330346.png)
![5-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4330352.png)
![ethyl 4-(3-fluorophenyl)-2-oxo-6-({(pyridin-3-ylmethyl)[4-(trifluoroacetyl)benzoyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4330358.png)